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molecular formula C13H21NO2 B8374252 2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol

2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol

Cat. No. B8374252
M. Wt: 223.31 g/mol
InChI Key: LLOSECWZKJYBFD-UHFFFAOYSA-N
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Patent
US05411979

Procedure details

To a mixture of 4.00 g (105 mmol.) of lithium aluminum hydride and 50 ml of anhydrous tetrahydrofuran, there was added dropwise a solution of 2.50 g (10.5 mmol.) of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propionic acid obtained in Production Example 13 in 50 ml of anhydrous tetrahydrofuran with stirring under reflux by heating for 30 minutes. Then the reaction mixture was further refluxed by heating with stirring for 2 hours. After the reaction was completed, the resultant mixture was cooled to a temperature of from 5° C. to 10° C. To the resultant mixture, there was added 100 ml of toluene and further added slowly, 10 ml of water and a 5N aqueous solution of sodium hydroxide. The above mixture was dried over anhydrous magnesium sulfate, filtrated with a filter agent (Celite®) and concentrated under reduced pressure to give 2.10 g of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol as a light-yellowish solid (m.p. 101.7° C.).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][CH:8]([CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:16][CH:15]=1)[C:9](O)=[O:10].C1(C)C=CC=CC=1.[OH-].[Na+]>O1CCCC1.O>[NH2:7][CH:8]([CH2:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:18][CH:19]=1)[CH2:9][OH:10] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
NC(C(=O)O)COC1=CC=C(C=C1)C(C)(C)C
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was further refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating
STIRRING
Type
STIRRING
Details
with stirring for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
further added slowly
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The above mixture was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated with a filter agent (Celite®)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CO)COC1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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